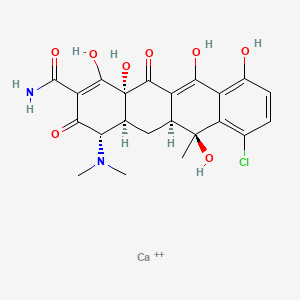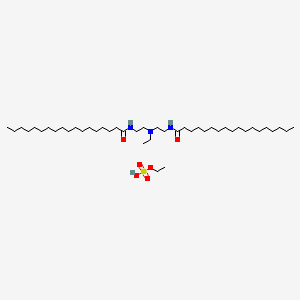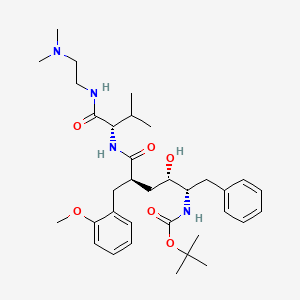
oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzothiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethoxy group: This step often involves nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Attachment of the pyridine moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyridine derivatives.
Final coupling with oxalic acid: This step involves the formation of an imine bond with oxalic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: The pyridine moiety can be involved in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts, base (e.g., potassium carbonate).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Coupling: Formation of extended aromatic systems.
科学的研究の応用
Oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the pyridine moiety can interact with metal ions in enzyme active sites, while the sulfinyl group can form hydrogen bonds with amino acid residues.
類似化合物との比較
Similar Compounds
3-(2-pyridin-4-ylsulfinylethyl)-6-methoxy-1,3-benzothiazol-2-imine: Similar structure but lacks the trifluoromethoxy group.
3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethyl)-1,3-benzothiazol-2-imine: Similar structure but has a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
Oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine is unique due to the presence of both the trifluoromethoxy group and the sulfinyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
特性
CAS番号 |
130997-76-1 |
|---|---|
分子式 |
C17H14F3N3O6S2 |
分子量 |
477.4 g/mol |
IUPAC名 |
oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C15H12F3N3O2S2.C2H2O4/c16-15(17,18)23-10-1-2-12-13(9-10)24-14(19)21(12)7-8-25(22)11-3-5-20-6-4-11;3-1(4)2(5)6/h1-6,9,19H,7-8H2;(H,3,4)(H,5,6) |
InChIキー |
OHMDMXOREUOTBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N)N2CCS(=O)C3=CC=NC=C3.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


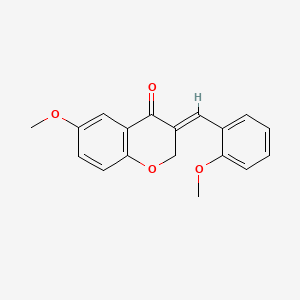
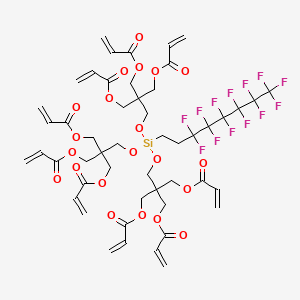
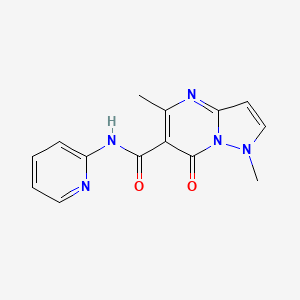

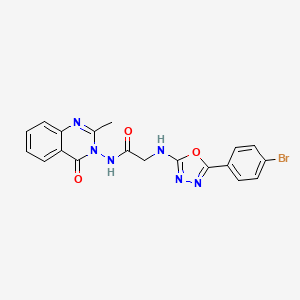



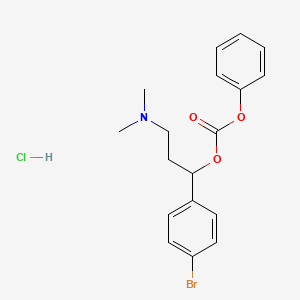
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B15189678.png)
